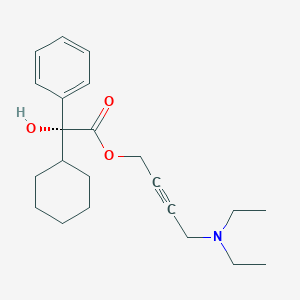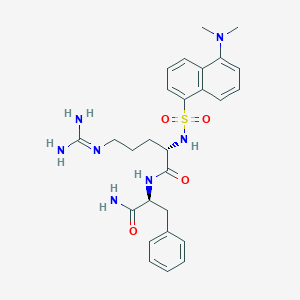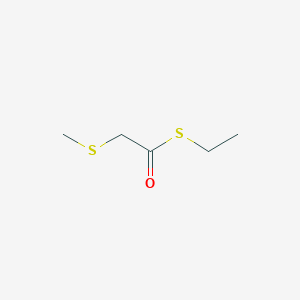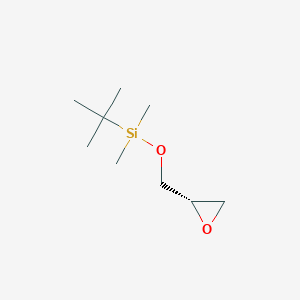
8-Bromoquinolin-5-amine
説明
8-Bromoquinolin-5-amine is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is also known by its IUPAC name, 8-bromo-5-quinolinamine .
Synthesis Analysis
The synthesis of quinolin-8-amines, which are isomerically related to 8-Bromoquinolin-5-amine, has been reported in the literature . The process involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis
8-Bromoquinolin-5-amine contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Physical And Chemical Properties Analysis
8-Bromoquinolin-5-amine is a solid at room temperature . It has a predicted boiling point of 353.3±27.0 °C and a predicted density of 1.649±0.06 g/cm3 .科学的研究の応用
- Application : 8-Bromoquinolin-5-amine is used as a valuable scaffold in organic synthesis . It is related to quinolin-8-amines, which are valuable scaffolds in organic synthesis .
- Method : The synthesis involves intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .
- Results : The synthesis of quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides has been reported .
- Application : 8-Bromoquinolin-5-amine is used in the synthesis of quinoxalines . Quinoxalines are 1,4-diazines with widespread occurrence in nature .
- Method : The synthesis involves the use of α-keto carbonyl moieties and 1,2-diamines through twofold imine condensation .
- Results : The synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives has been achieved .
Organic Synthesis
Synthesis of Quinoxalines
- Application : 6-Amino-5-bromoquinoline, a compound similar to 8-Bromoquinolin-5-amine, has a wide range of biological and pharmacological activities .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these pharmacological activities are not specified in the source .
- Application : It is particularly remarkable that catalytic annulations of internal N1 -β-γ-alkynyldiamines produce quinoline-8-amines .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these catalytic annulations are not specified in the source .
Pharmacological Activities
Catalytic Annulations
- Application : Quinolines, which include 8-Bromoquinolin-5-amine, have a variety of applications in industrial chemistry .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these industrial applications are not specified in the source .
- Application : Quinolines, which include 8-Bromoquinolin-5-amine, have a variety of applications in medicinal chemistry .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of these medicinal applications are not specified in the source .
Industrial Chemistry
Medicinal Chemistry
Safety And Hazards
8-Bromoquinolin-5-amine is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . The safety data sheet advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
特性
IUPAC Name |
8-bromoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFYSPONYGTMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513705 | |
| Record name | 8-Bromoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinolin-5-amine | |
CAS RN |
116632-58-7 | |
| Record name | 8-Bromo-5-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


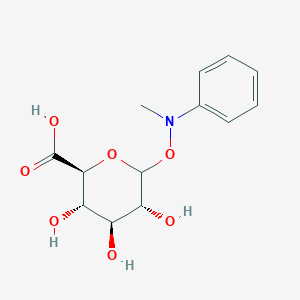
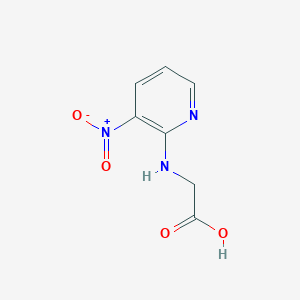
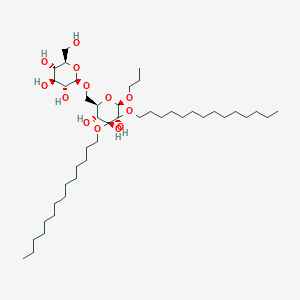
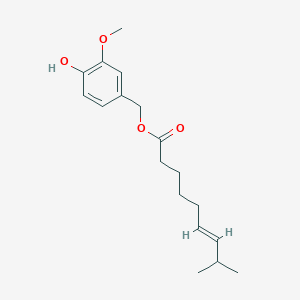
![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)
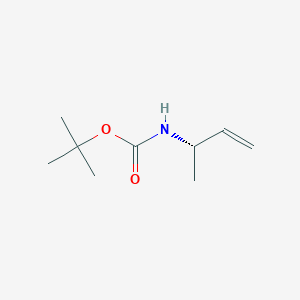
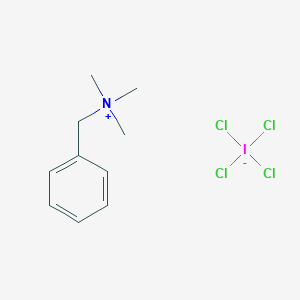
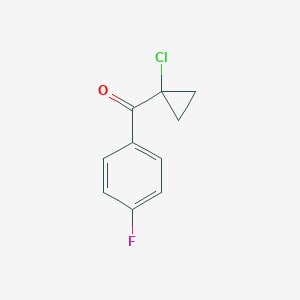
![[(2R)-3-hexadecanoyloxy-2-[(5S,6Z,8E,11E,14E)-5-hydroxyicosa-6,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B39977.png)
